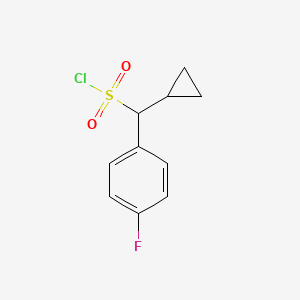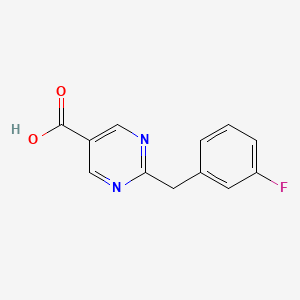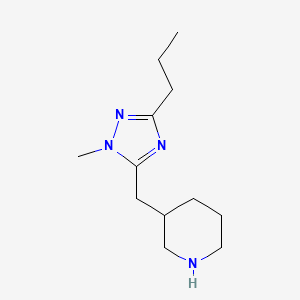![molecular formula C10H22N2 B15311824 N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)
N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine: is an organic compound with a complex structure that includes a cyclopropane ring, a methylamino group, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropanecarboxylic acid derivatives, methylamine, and isopropylamine.
Reaction Steps: The key steps in the synthesis include:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Polymerization: It can act as a monomer or co-monomer in the synthesis of polymers with unique properties.
Biology:
Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Cell Signaling: It can be used to study cell signaling pathways and their modulation.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Therapeutic Agents: It may be explored for its therapeutic potential in treating various diseases.
Industry:
Material Science: The compound can be used in the development of advanced materials with specific properties such as high strength or conductivity.
Agriculture: It may be utilized in the synthesis of agrochemicals for crop protection.
Mécanisme D'action
The mechanism of action of N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity and influencing downstream signaling pathways.
Enzyme Inhibition: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Ion Channel Modulation: Affecting ion channel function and altering cellular ion flux.
Comparaison Avec Des Composés Similaires
N-[3-(dimethylamino)propyl]methacrylamide: A compound with a similar structure but different functional groups.
N-[3-(methylamino)propyl]methacrylamide: Another related compound with variations in the side chains.
Uniqueness: N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine is unique due to its cyclopropane ring, which imparts rigidity and specific chemical properties
Propriétés
Formule moléculaire |
C10H22N2 |
|---|---|
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
N'-cyclopropyl-N-methyl-N'-propan-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C10H22N2/c1-9(2)12(10-5-6-10)8-4-7-11-3/h9-11H,4-8H2,1-3H3 |
Clé InChI |
FRDSCMAZTNEUFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCCNC)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


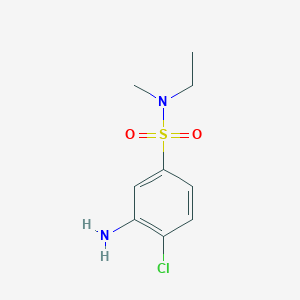
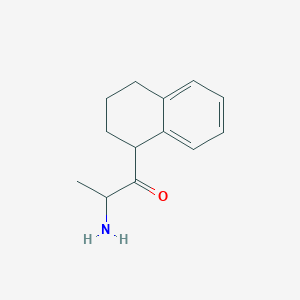
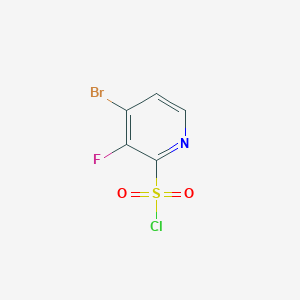
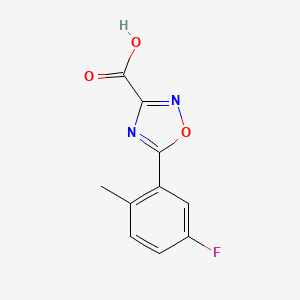

![5,5-Dimethylspiro[2.3]hexan-1-amine](/img/structure/B15311788.png)
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
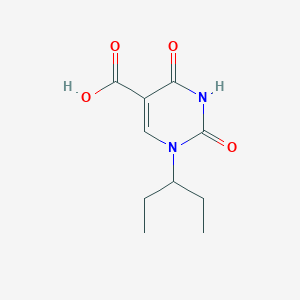
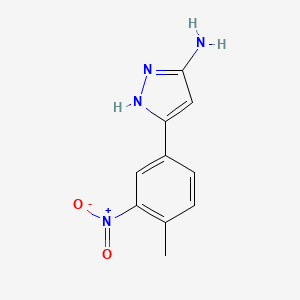
![N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamidehydrochloride](/img/structure/B15311808.png)
